FR901464

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

FR901464 is a natural product isolated from the bacterium Pseudomonas species No. 2663. It was first discovered by Fujisawa Pharmaceutical Company in 1996. This compound has garnered significant attention due to its potent anticancer activity and its ability to modulate RNA splicing by binding to specific components of the human spliceosome.

准备方法

合成路线和反应条件: FR901464 的全合成涉及几个关键步骤,包括 Corey Bakshi Shibata 还原、Achmatowicz 重排、迈克尔加成和还原胺化。合成从市售的乙酰呋喃开始,它经过 Corey Bakshi Shibata 还原形成手性中间体。然后将该中间体进行 Achmatowicz 重排以形成高度官能化的四氢吡喃环。 迈克尔加成和还原胺化用于进一步官能化分子并构建侧链 .

工业生产方法: this compound 的工业生产方法没有得到很好的记录,这可能是由于其合成过程的复杂性和生物活性的特异性。大多数研究集中在实验室规模的合成和类似物的开发,以研究其构效关系。

化学反应分析

反应类型: FR901464 经历各种化学反应,包括氧化、还原和取代。这些反应对于修饰分子以研究其构效关系以及开发具有改进的生物活性的类似物至关重要。

常用试剂和条件: 用于 this compound 合成的常用试剂包括 Corey Bakshi Shibata 还原试剂、Achmatowicz 重排试剂和迈克尔加成试剂。 反应条件通常涉及受控温度和特定溶剂,以确保分子的所需立体化学和官能化 .

主要产物: 这些反应形成的主要产物是高度官能化的四氢吡喃环和各种 this compound 类似物。这些产物用于研究该化合物的生物活性并开发新的治疗剂。

科学研究应用

In Vitro Studies

Numerous studies have demonstrated the potent cytotoxic effects of FR901464 on various cancer cell lines. For example:

- Colorectal Cancer : In vitro tests indicated that this compound exhibited IC50 values ranging from 0.18 to 0.71 ng/ml across different colorectal cancer cell lines, highlighting its efficacy against this type of cancer .

- Other Cancer Types : The compound has also shown significant activity against breast and melanoma cell lines, with IC50 values indicating strong cytotoxicity .

In Vivo Studies

In animal models, this compound has demonstrated substantial antitumor effects:

- Mice bearing P388 lymphoma showed extended survival when treated with this compound, indicating its potential as a therapeutic agent .

- Additionally, it inhibited the growth of human lung adenoma xenografts in mice, further supporting its application in treating solid tumors .

Development of Analogues

The instability of this compound in solution has led to the development of more stable analogues, such as Spliceostatin A and Thailanstatins. These compounds retain similar mechanisms of action while providing enhanced stability and potency:

- Spliceostatin A : This methylated derivative exhibits comparable cytotoxicity to this compound but with improved chemical stability, making it a promising candidate for further development .

- Thailanstatins : Discovered as new analogues from Burkholderia thailandensis, these compounds have shown significant improvements in stability and splicing inhibitory activity compared to this compound .

Clinical Implications

This compound and its analogues are being explored for their potential in clinical applications:

- Targeting Splicing Mutations : Given that many cancers exhibit mutations affecting splicing factors, this compound may offer targeted therapeutic strategies for these patients.

- Combination Therapies : Research is ongoing to evaluate the efficacy of combining this compound with other therapeutic agents to enhance overall treatment outcomes for cancer patients .

Colorectal Cancer Treatment

A notable study assessed the application of this compound in colorectal cancer treatment. The compound's ability to induce apoptosis through splicing modulation was highlighted, demonstrating its potential as an effective therapeutic agent against this prevalent cancer type .

Breast Cancer Research

Another study focused on breast cancer cell lines with specific SF3B1 mutations. The findings indicated that these mutations rendered cells particularly sensitive to this compound, suggesting that patient stratification based on genetic profiling could enhance treatment efficacy .

Data Summary Table

作用机制

FR901464 通过结合人类剪接体的特定组分发挥作用,即剪接因子 3B 亚基 1 和 PHD 指蛋白 5A。这种结合抑制了剪接体的功能,导致前 mRNA 的积累和 RNA 剪接的抑制。 这种作用机制是独一无二的,对开发新的抗癌疗法具有重大意义 .

相似化合物的比较

类似化合物: 与 FR901464 类似的化合物包括普拉地诺利德、赫尔博西汀和泰兰霉素 A。 这些化合物也调节 RNA 剪接并表现出强大的抗癌活性 .

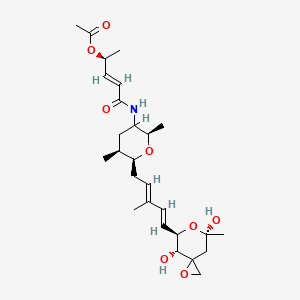

独特性: this compound 与这些类似化合物不同之处在于它对剪接因子 3B 亚基 1 和 PHD 指蛋白 5A 的特异性结合,以及其独特的结构,包括高度官能化的四氢吡喃环。 这种独特的结构和结合特异性有助于其强大的抗癌活性,使其成为科学研究和治疗开发的宝贵化合物 .

属性

CAS 编号 |

146478-72-0 |

|---|---|

分子式 |

C27H41NO8 |

分子量 |

507.6 g/mol |

IUPAC 名称 |

[(E,2S)-5-[[(2R,5S,6S)-6-[(2E,4E)-5-[(4R,5R,7S)-4,7-dihydroxy-7-methyl-1,6-dioxaspiro[2.5]octan-5-yl]-3-methylpenta-2,4-dienyl]-2,5-dimethyloxan-3-yl]amino]-5-oxopent-3-en-2-yl] acetate |

InChI |

InChI=1S/C27H41NO8/c1-16(8-11-23-25(31)27(15-33-27)14-26(6,32)36-23)7-10-22-17(2)13-21(19(4)35-22)28-24(30)12-9-18(3)34-20(5)29/h7-9,11-12,17-19,21-23,25,31-32H,10,13-15H2,1-6H3,(H,28,30)/b11-8+,12-9+,16-7+/t17-,18-,19+,21?,22-,23+,25+,26-,27?/m0/s1 |

InChI 键 |

PJKVJJDQXZARCA-AYSBKWRUSA-N |

SMILES |

CC1CC(C(OC1CC=C(C)C=CC2C(C3(CC(O2)(C)O)CO3)O)C)NC(=O)C=CC(C)OC(=O)C |

手性 SMILES |

C[C@H]1CC([C@H](O[C@H]1C/C=C(\C)/C=C/[C@@H]2[C@H](C3(C[C@@](O2)(C)O)CO3)O)C)NC(=O)/C=C/[C@H](C)OC(=O)C |

规范 SMILES |

CC1CC(C(OC1CC=C(C)C=CC2C(C3(CC(O2)(C)O)CO3)O)C)NC(=O)C=CC(C)OC(=O)C |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

FR 901464; FR-901464; FR901464; WB 2663B. |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。